1H-1-Ethyl Candesartan Cilexetil

Übersicht

Beschreibung

1H-1-ethyl Candesartan Cilexetil is a chemical compound that serves as a potential impurity found in bulk preparations of candesartan cilexetil . It is a degradation product formed by thermal, photolytic, oxidative, or hydrolytic stress during storage . The compound is known for its role as a selective angiotensin II type 1 receptor antagonist .

Vorbereitungsmethoden

The synthesis of 1H-1-ethyl Candesartan Cilexetil involves several steps:

Alkylation Reaction: The process begins with the alkylation of 2-ethoxy benzimidazole-7-alkyl formate and 4-bromomethyl-2’-cyanobiphenyl.

Hydrolysis: The ester groups are then hydrolyzed.

Reaction with 1-halogenated ethyl cyclohexyl carbonate: This step yields an intermediate compound.

Tetrazole Reaction: Finally, the intermediate undergoes a tetrazole reaction to produce this compound.

Industrial production methods often involve a one-pot synthesis approach, which simplifies the process and reduces production costs .

Analyse Chemischer Reaktionen

1H-1-Ethyl-Candesartan-Cilexetil unterliegt verschiedenen chemischen Reaktionen:

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, sind jedoch seltener.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Preparation Methods

The synthesis involves several steps:

- Alkylation Reaction : Begins with alkylation of 2-ethoxy benzimidazole derivatives.

- Hydrolysis : Hydrolysis of ester groups.

- Intermediate Formation : Reaction with halogenated ethyl cyclohexyl carbonate.

- Tetrazole Reaction : Final step yielding 1H-1-Ethyl Candesartan Cilexetil.

Pharmaceutical Research

This compound is utilized as a reference standard in pharmaceutical testing to ensure the quality and purity of candesartan cilexetil preparations. Its characterization is crucial for regulatory compliance in drug development.

Cardiovascular Research

Given its role as an angiotensin II type 1 receptor antagonist, this compound is valuable in studying:

- Hypertension management

- Heart failure mechanisms

- Vascular smooth muscle function

Neuroscience Applications

Research indicates potential neuroprotective effects, particularly in stroke prevention and neurodegenerative disorders. Studies have shown that candesartan cilexetil may mitigate neurological damage in various models .

Analytical Chemistry

In analytical applications, this compound is employed for method development and quality control testing. Its presence in formulations necessitates precise analytical techniques to ensure product safety and efficacy.

Clinical Trials Overview

Several clinical trials have evaluated the efficacy of candesartan cilexetil, indirectly reflecting on its impurities like this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound mirrors that of its parent compound:

Wirkmechanismus

1H-1-ethyl Candesartan Cilexetil exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1) . This receptor is part of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance . By blocking the effects of angiotensin II, the compound helps reduce blood pressure and alleviate cardiovascular stress . The tight binding and slow dissociation from the AT1 receptor contribute to its long-lasting effects .

Vergleich Mit ähnlichen Verbindungen

1H-1-Ethyl-Candesartan-Cilexetil ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Bindungseigenschaften einzigartig . Ähnliche Verbindungen umfassen:

Candesartan-Cilexetil: Die Ausgangssubstanz, die ein Prodrug ist, das im Körper zu Candesartan umgewandelt wird.

Losartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit einem anderen Bindungsprofil.

Valsartan: Ähnlich in der Funktion, aber mit unterschiedlichen pharmakokinetischen Eigenschaften.

Irbesartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist, der zur Behandlung von Bluthochdruck eingesetzt wird.

Diese Verbindungen haben einen gemeinsamen Wirkmechanismus, unterscheiden sich aber in ihrer Bindungsaffinität, Wirkdauer und spezifischen Anwendungen .

Biologische Aktivität

1H-1-Ethyl Candesartan Cilexetil is a process-related impurity commonly found in the synthesis of the antihypertensive drug candesartan cilexetil. It acts as a potent, long-acting, and selective antagonist of the angiotensin II type 1 receptor (AT1) and plays a crucial role in the regulation of blood pressure and sodium homeostasis. This article aims to detail the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications.

This compound functions primarily by antagonizing the effects of angiotensin II at the AT1 receptor. Angiotensin II is a key peptide in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By blocking this receptor, this compound prevents vasoconstriction and aldosterone secretion, leading to decreased blood pressure and improved renal function .

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, candesartan cilexetil. Upon administration, it is rapidly converted into its active form, candesartan, which has an estimated bioavailability of approximately 15%. The compound demonstrates high plasma protein binding (>99%) and a volume of distribution of about 0.13 L/kg. Its elimination primarily occurs through urine and feces as unchanged drug .

Efficacy in Hypertension

Clinical studies have demonstrated that this compound effectively reduces both systolic and diastolic blood pressure in hypertensive patients. In a comparative study with losartan, doses of 8 mg to 16 mg were shown to provide significant reductions in blood pressure over a 24-hour period . The compound's longer duration of action is attributed to its tighter binding affinity for the AT1 receptor compared to other ARBs.

Neuroprotective Effects

Research indicates that candesartan cilexetil, and by extension its impurities like this compound, may exert neuroprotective effects. A study highlighted its potential in mitigating haloperidol-induced tardive dyskinesia in rat models, suggesting that AT1 antagonism may play a role in protecting against neurological disorders .

Clinical Trials Overview

Several clinical trials have evaluated the efficacy and safety profile of candesartan cilexetil, indirectly reflecting on the biological activity of its impurities:

- Trial on Hypertensive Patients : A randomized controlled trial involving hypertensive patients demonstrated that candesartan cilexetil significantly lowered blood pressure compared to placebo and losartan. The study involved multiple dosing periods and showed sustained blood pressure control over time .

- Diabetic Retinopathy Study : The DIRECT trial series evaluated the effects of candesartan on diabetic retinopathy progression. Results indicated that ARBs like candesartan could delay or prevent retinal complications in diabetic patients .

Comparative Analysis Table

| Compound | Mechanism | Efficacy (mmHg reduction) | Duration of Action | Key Findings |

|---|---|---|---|---|

| This compound | AT1 receptor antagonist | Significant reduction observed | ~24 hours | Effective in hypertension; potential neuroprotective effects |

| Candesartan Cilexetil | AT1 receptor antagonist | Greater than losartan | ~24 hours | Reduces BP effectively; beneficial in diabetic nephropathy |

| Losartan | AT1 receptor antagonist | Moderate reduction | ~12 hours | Less effective than candesartan in sustained BP control |

Eigenschaften

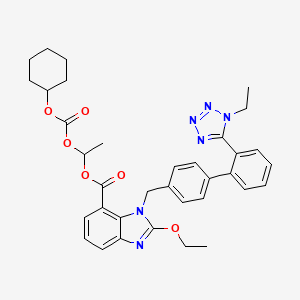

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUZPIFWPFYKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701101236 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-35-7 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(1-ethyl-1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701101236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN72J7R432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.